(3-(Bromomethyl)phenyl)methanamine hydrobromide
CAS No.:
Cat. No.: VC15904299
Molecular Formula: C8H11Br2N
Molecular Weight: 280.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11Br2N |
|---|---|
| Molecular Weight | 280.99 g/mol |
| IUPAC Name | [3-(bromomethyl)phenyl]methanamine;hydrobromide |
| Standard InChI | InChI=1S/C8H10BrN.BrH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H |
| Standard InChI Key | XOOLDSRXQCCJGN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)CBr)CN.Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(3-(Bromomethyl)phenyl)methanamine hydrobromide is an organobromine compound featuring a phenyl ring substituted with both a bromomethyl (-CH2Br) and an aminomethyl (-CH2NH2) group at the meta position. The hydrobromic acid salt form enhances its stability and solubility in polar solvents . Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.99 g/mol |
| SMILES Notation | NCC1=CC=CC(CBr)=C1.[H]Br |
| Storage Conditions | Sealed, dry, room temperature |
The bromomethyl group increases lipophilicity, facilitating membrane permeability in biological systems.
Synthesis and Purification
Synthetic Pathways
The synthesis involves bromination of (3-methylphenyl)methanamine using hydrobromic acid (HBr) and a brominating agent such as -bromosuccinimide (NBS). A typical procedure includes:
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Bromination: Reaction of (3-methylphenyl)methanamine with NBS in tetrachloromethane () under reflux to introduce the bromomethyl group.
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Salt Formation: Treatment with hydrobromic acid to precipitate the hydrobromide salt.
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Purification: Recrystallization from ethanol or chromatography to achieve >95% purity .
Industrial-Scale Production
Industrial methods prioritize efficiency through continuous flow reactors, which enhance heat transfer and reduce reaction times compared to batch processes. Automated systems enable precise control of bromination stoichiometry, minimizing byproducts like dibrominated derivatives.
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The bromine atom’s electronegativity likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.4 |
| L1210 (Leukemia) | 9.8 |
Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation.
| Hazard Statement | Precautionary Measure |
|---|---|
| H314 (Skin corrosion) | Wear acid-resistant gloves |
| H302 (Oral toxicity) | Avoid ingestion |
| H335 (Respiratory irritation) | Use fume hoods |
Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
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